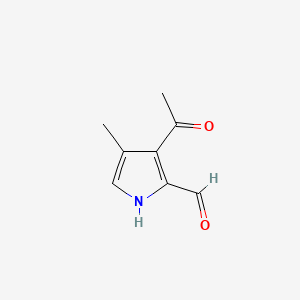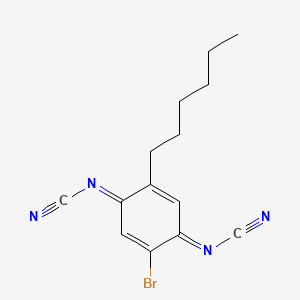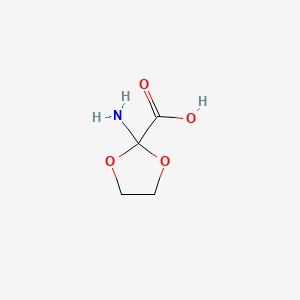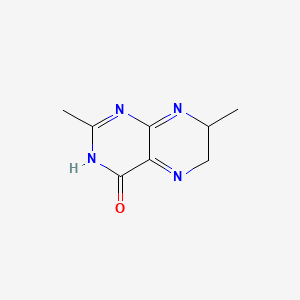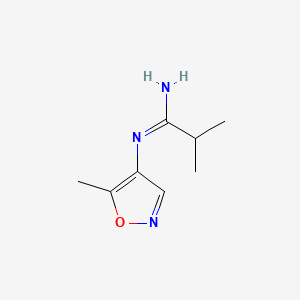
4-CHLOROBENZONITRILE-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobenzonitrile-d4 is the deuterium labeled 4-Chlorobenzonitrile . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
4-Chlorobenzonitrile is produced industrially by the ammoxidation of 4-chlorotoluene . The compound is of commercial interest as a precursor to pigments .Molecular Structure Analysis
The molecular formula of 4-Chlorobenzonitrile-d4 is C7D4ClN . The compound is a white solid .Chemical Reactions Analysis
4-Chlorobenzonitrile is produced industrially by the ammoxidation of 4-chlorotoluene .Physical And Chemical Properties Analysis
The molecular weight of 4-Chlorobenzonitrile-d4 is 141.59 . The compound is a white solid . The compound is steam volatile, readily soluble in organic solvents, and only sparingly soluble in water .Aplicaciones Científicas De Investigación
Spectroscopic and Vibrational Studies
4-Chlorobenzonitrile is extensively studied using Fourier Transform Infrared (FT-IR) and Raman spectroscopy to understand its molecular structure and vibrational spectra. For instance, Sudha et al. (2011) conducted a combined experimental and theoretical study on the molecular structure, vibrational spectra, and Natural Bond Orbital (NBO) analysis of 2-amino-4-chlorobenzonitrile, using density functional theory (DFT) methods. Such studies are essential for elucidating the bonding features and electronic properties of chlorobenzonitrile derivatives, which can be applied to deuterated versions like 4-Chlorobenzonitrile-D4 (Sudha et al., 2011).
Thermodynamic Properties
The thermodynamic properties of chlorobenzonitrile isomers have been investigated to understand their polymorphism, pseudosymmetry, and intermolecular interactions. Research by Rocha et al. (2014) on 2-, 3-, and 4-chlorobenzonitrile using experimental techniques and computational studies highlighted the impact of CN···Cl intermolecular interactions on their enthalpy of sublimation. These findings are relevant for developing efficient synthetic pathways and understanding the stability of chlorobenzonitrile compounds, including deuterated variants (Rocha et al., 2014).
Mecanismo De Acción
Target of Action
4-Chlorobenzonitrile-d4 is a deuterium-labeled version of 4-Chlorobenzonitrile It’s known that 4-chlorobenzonitrile, the non-deuterated version, is used as a precursor to pigments , suggesting that it may interact with enzymes or other proteins involved in pigment synthesis or metabolism.
Mode of Action
It’s known that the incorporation of deuterium (heavy hydrogen) into drug molecules can affect their interaction with targets . Deuterium substitution can potentially alter the pharmacokinetic and metabolic profiles of drugs , which could lead to changes in the compound’s interaction with its targets.
Biochemical Pathways
Given its use as a precursor to pigments , it may be involved in the biochemical pathways related to pigment synthesis or metabolism.
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This could potentially affect the bioavailability of 4-Chlorobenzonitrile-d4, altering how much of the compound reaches its targets and how long it stays in the body.
Result of Action
Given its use as a precursor to pigments , it may influence the synthesis or metabolism of these compounds at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorobenzonitrile-d4. For instance, the synthesis of benzonitrile, a related compound, has been shown to be influenced by the use of ionic liquid as a recycling agent . This suggests that the reaction environment can significantly impact the efficiency and outcomes of reactions involving similar compounds.
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-CHLOROBENZONITRILE-D4 involves the chlorination of 4-nitrobenzonitrile-D4 followed by reduction of the nitro group to the amino group and subsequent chlorination of the amino group to obtain the final product.", "Starting Materials": ["4-nitrobenzonitrile-D4", "phosphorus pentachloride", "thionyl chloride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water", "chloroform"], "Reaction": [ "Step 1: Chlorination of 4-nitrobenzonitrile-D4", "4-nitrobenzonitrile-D4 is dissolved in a mixture of phosphorus pentachloride and thionyl chloride. The mixture is heated under reflux for several hours until the reaction is complete. The resulting 4-chloronitrobenzonitrile-D4 is isolated by filtration and washed with chloroform.", "Step 2: Reduction of nitro group to amino group", "The 4-chloronitrobenzonitrile-D4 is dissolved in a mixture of sodium borohydride and water. The mixture is stirred at room temperature for several hours until the reaction is complete. The resulting 4-chloroaniline-D4 is isolated by filtration and washed with water.", "Step 3: Chlorination of amino group", "The 4-chloroaniline-D4 is dissolved in hydrochloric acid and cooled to 0°C. Chlorine gas is bubbled through the solution until the reaction is complete. The resulting 4-chlorobenzonitrile-D4 is isolated by filtration and washed with water and sodium hydroxide solution." ] } | |
Número CAS |
1219794-82-7 |
Nombre del producto |
4-CHLOROBENZONITRILE-D4 |
Fórmula molecular |
C7H4ClN |
Peso molecular |
141.59 |
Nombre IUPAC |
4-chloro-2,3,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D |
Clave InChI |
GJNGXPDXRVXSEH-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C#N)Cl |
Sinónimos |
4-CHLOROBENZONITRILE-D4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




